An In-depth Technical Guide to 3-(Heterocyclic)-Propane-1,2-Diols for Advanced Research
An In-depth Technical Guide to 3-(Heterocyclic)-Propane-1,2-Diols for Advanced Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(heterocyclic)-propane-1,2-diols, with a primary focus on the well-characterized 3-(pyrrolidin-1-yl)propane-1,2-diol and a comparative analysis with the aromatic analogue, 3-(1H-pyrrol-1-yl)propane-1,2-diol . This document is intended to serve as a valuable resource for professionals in drug discovery and development, offering detailed information on the synthesis, properties, and potential applications of these versatile chemical scaffolds.
Introduction and Core Concepts
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with the pyrrolidine and pyrrole moieties being particularly significant.[1][2] The incorporation of a propane-1,2-diol side chain introduces chirality and enhances hydrophilicity, properties that are highly advantageous in the design of new therapeutic agents. This guide will first address the specific molecular formula and weight of the requested compound, 3-(1H-pyrrol-1-yl)propane-1,2-diol, before delving into a more detailed exploration of its saturated counterpart, 3-(pyrrolidin-1-yl)propane-1,2-diol, for which a greater body of scientific literature and experimental data is available.
Molecular Formula and Weight
A clear distinction between the two core molecules discussed in this guide is essential for accurate research and experimental design. The key difference lies in the five-membered nitrogen-containing ring: the aromatic pyrrole versus the saturated pyrrolidine.
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(1H-pyrrol-1-yl)propane-1,2-diol | ![]() | C₇H₁₁NO₂ | 141.17 |
| 3-(pyrrolidin-1-yl)propane-1,2-diol | C₇H₁₅NO₂ | 145.20 |
Note: The chemical structures are illustrative. The molecular weights are calculated based on the chemical formulas.
Physicochemical Properties of 3-(Pyrrolidin-1-yl)propane-1,2-diol
Due to its greater commercial availability and more extensive documentation, the following sections will focus on 3-(pyrrolidin-1-yl)propane-1,2-diol.
General Properties
| Property | Value | Source |
| CAS Number | 85391-19-1 | [3][4] |
| IUPAC Name | 3-(pyrrolidin-1-yl)propane-1,2-diol | [3][4] |
| Appearance | Oil | |
| Melting Point | 46-48 °C | |
| InChI Key | MFPZRSWYUKWRIQ-UHFFFAOYSA-N | [3] |
| Purity | ≥95% | [3] |
Spectroscopic Data
The structural elucidation of 3-(pyrrolidin-1-yl)propane-1,2-diol is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5] While specific spectra are proprietary to manufacturers, a general protocol for acquiring and interpreting such data is provided below.
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Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Process the spectra to identify chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J).
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC) for volatile compounds.
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI), to generate charged fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum. The molecular ion peak should correspond to the molecular weight of the compound.
Synthesis of 3-(Pyrrolidin-1-yl)propane-1,2-diol
The synthesis of 3-(pyrrolidin-1-yl)propane-1,2-diol can be achieved through various synthetic routes. A common and efficient method involves the nucleophilic substitution reaction between pyrrolidine and a suitable three-carbon electrophile containing a diol or a precursor functional group.
Synthetic Workflow
Caption: General synthetic workflow for 3-(pyrrolidin-1-yl)propane-1,2-diol.
Detailed Experimental Protocol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycidol (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
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Addition of Pyrrolidine: Add pyrrolidine (1.1 equivalents) dropwise to the solution at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 3-(pyrrolidin-1-yl)propane-1,2-diol.
Applications in Research and Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The addition of the propane-1,2-diol moiety imparts desirable pharmacokinetic properties, such as increased solubility and the potential for hydrogen bonding interactions with biological targets.
Potential Therapeutic Areas
Derivatives of 3-(pyrrolidin-1-yl)propane-1,2-diol have been investigated for a range of therapeutic applications, including:
-
Antidiabetic Agents: The pyrrolidine core is a key component in several dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[6]
-
Anticancer and Antibacterial Agents: The versatility of the pyrrolidine ring allows for the synthesis of compounds with potential anticancer and antibacterial activities.[1][7]
-
Central Nervous System (CNS) Disorders: The ability to introduce stereocenters and modify the physicochemical properties of pyrrolidine-containing molecules makes them attractive candidates for CNS drug discovery.[1]
Role as a Chiral Building Block
The propane-1,2-diol unit contains a chiral center, making 3-(pyrrolidin-1-yl)propane-1,2-diol a valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals. The stereochemistry of a drug molecule can significantly impact its efficacy and safety profile.
Safety and Handling
3-(Pyrrolidin-1-yl)propane-1,2-diol is classified as harmful if swallowed and causes skin and eye irritation.[3] It may also cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-(Pyrrolidin-1-yl)propane-1,2-diol and its aromatic analogue, 3-(1H-pyrrol-1-yl)propane-1,2-diol, represent important classes of heterocyclic compounds with significant potential in drug discovery and development. This technical guide has provided a comprehensive overview of their chemical properties, synthesis, and applications, with a particular focus on the more extensively studied 3-(pyrrolidin-1-yl)propane-1,2-diol. The information presented herein is intended to support the research and development efforts of scientists working at the forefront of medicinal chemistry.
References
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PubChem. (n.d.). (2R)-3-(4-Phenylpiperazin-1-yl)propane-1,2-diol. Retrieved from [Link]
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PharmaCompass. (n.d.). 1,2-propane diol. Retrieved from [Link]
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